molecular formula C22H39O3P B1581161 Diisooctyl phenyl phosphite CAS No. 26544-22-9

Diisooctyl phenyl phosphite

Cat. No.: B1581161
CAS No.: 26544-22-9
M. Wt: 382.5 g/mol
InChI Key: GPKQLHLOONCFDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diisooctyl phenyl phosphite can be synthesized through the reaction of phenol with diisooctyl phosphite. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These methods are preferred due to their efficiency, scalability, and ability to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Diisooctyl phenyl phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .

Major Products

The major products formed from these reactions include various phosphates, reduced phosphite derivatives, and substituted phosphite compounds .

Mechanism of Action

Diisooctyl phenyl phosphite exerts its effects primarily through its antioxidant properties. It acts by decomposing hydroperoxides and reducing peroxyl radicals to alkoxyl radicals, which then react further to terminate the radical chain oxidation process. This mechanism helps in stabilizing polymers and protecting biological molecules from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • Triphenyl phosphite
  • Tris(2,4-di-tert-butylphenyl) phosphite
  • Diethyl phenyl phosphite

Uniqueness

Compared to similar compounds, diisooctyl phenyl phosphite offers unique advantages such as higher efficiency in stabilizing polymers and better performance in high-temperature applications. Its branched alkyl groups provide steric hindrance, which enhances its stability and effectiveness as an antioxidant .

Properties

IUPAC Name

bis(6-methylheptyl) phenyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39O3P/c1-20(2)14-8-6-12-18-23-26(25-22-16-10-5-11-17-22)24-19-13-7-9-15-21(3)4/h5,10-11,16-17,20-21H,6-9,12-15,18-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKQLHLOONCFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOP(OCCCCCC(C)C)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26544-22-9
Record name Phosphorous acid, diisooctyl phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorous acid, diisooctyl phenyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diisooctyl phenyl phosphite
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Diisooctyl phenyl phosphite
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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